Cas no 1261806-19-2 ((3-Methoxynaphthalen-2-yl)methanamine)

(3-Methoxynaphthalen-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (3-Methoxynaphthalen-2-yl)methanamine
-
- インチ: 1S/C12H13NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8,13H2,1H3
- InChIKey: RFVNJQHMIQBFMX-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(C=CC=C2)=CC(OC)=C1CN
(3-Methoxynaphthalen-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI17761-1g |
(3-Methoxynaphthalen-2-yl)methanamine |
1261806-19-2 | 96% | 1g |
$282.00 | 2024-04-20 | |
A2B Chem LLC | AI17761-250mg |
(3-Methoxynaphthalen-2-yl)methanamine |
1261806-19-2 | 96% | 250mg |
$120.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638681-10g |
(3-Methoxynaphthalen-2-yl)methanamine |
1261806-19-2 | 98% | 10g |
¥14960.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638681-250mg |
(3-Methoxynaphthalen-2-yl)methanamine |
1261806-19-2 | 98% | 250mg |
¥1342.00 | 2024-08-09 | |
Key Organics Ltd | BS-30456-1g |
(3-Methoxynaphthalen-2-yl)methanamine |
1261806-19-2 | >95% | 1g |
£439.00 | 2025-02-09 | |
A2B Chem LLC | AI17761-10g |
(3-Methoxynaphthalen-2-yl)methanamine |
1261806-19-2 | 96% | 10g |
$1316.00 | 2024-04-20 | |
A2B Chem LLC | AI17761-5g |
(3-Methoxynaphthalen-2-yl)methanamine |
1261806-19-2 | 96% | 5g |
$825.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638681-1g |
(3-Methoxynaphthalen-2-yl)methanamine |
1261806-19-2 | 98% | 1g |
¥3601.00 | 2024-08-09 | |
Key Organics Ltd | BS-30456-0.25g |
(3-Methoxynaphthalen-2-yl)methanamine |
1261806-19-2 | >95% | 0.25g |
£223.00 | 2025-02-09 | |
Alichem | A219000263-1g |
2-(Aminomethyl)-3-methoxynaphthalene |
1261806-19-2 | 98% | 1g |
1,668.15 USD | 2021-06-15 |
(3-Methoxynaphthalen-2-yl)methanamine 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
(3-Methoxynaphthalen-2-yl)methanamineに関する追加情報
Recent Advances in the Study of (3-Methoxynaphthalen-2-yl)methanamine and Its Related Compound 1261806-19-2
In recent years, the compound (3-Methoxynaphthalen-2-yl)methanamine and its derivative, 1261806-19-2, have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being explored for their potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential clinical applications.
The compound (3-Methoxynaphthalen-2-yl)methanamine is a naphthalene derivative that has shown promise as a building block for the development of novel pharmacologically active molecules. Recent studies have highlighted its role as a precursor in the synthesis of more complex compounds, including 1261806-19-2, which has been identified as a potential modulator of specific biochemical pathways. The structural uniqueness of these compounds allows for targeted interactions with biological macromolecules, making them valuable tools in drug discovery.
One of the key areas of research involving 1261806-19-2 is its potential application in neurodegenerative diseases. Preliminary studies have demonstrated that this compound exhibits neuroprotective properties by modulating oxidative stress and inflammation pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 1261806-19-2 significantly reduced neuronal apoptosis in vitro, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neurological applications, (3-Methoxynaphthalen-2-yl)methanamine and its derivatives have also been investigated for their anticancer properties. A recent study in Bioorganic & Medicinal Chemistry Letters revealed that 1261806-19-2 inhibits the proliferation of certain cancer cell lines by disrupting key signaling pathways involved in cell cycle regulation. These findings underscore the compound's potential as a lead candidate for the development of new anticancer drugs.
The synthesis and optimization of (3-Methoxynaphthalen-2-yl)methanamine and 1261806-19-2 have also been a focus of recent research. Advances in synthetic chemistry have enabled more efficient and scalable production of these compounds, facilitating further preclinical and clinical studies. For example, a 2022 patent application described a novel synthetic route for 1261806-19-2 that improves yield and purity, addressing previous challenges in large-scale production.
Despite these promising developments, several challenges remain. The pharmacokinetic and pharmacodynamic profiles of 1261806-19-2 require further elucidation to ensure its safety and efficacy in vivo. Additionally, more comprehensive toxicology studies are needed to assess potential side effects and establish appropriate dosing regimens. Researchers are also exploring the possibility of structural modifications to enhance the compound's bioavailability and target specificity.
In conclusion, the compounds (3-Methoxynaphthalen-2-yl)methanamine and 1261806-19-2 represent exciting avenues for future research in chemical biology and drug development. Their unique structural and functional properties offer significant potential for addressing unmet medical needs in neurology and oncology. Continued investigation into their mechanisms of action, coupled with advancements in synthetic methodologies, will be crucial for translating these findings into clinically viable therapies.
1261806-19-2 ((3-Methoxynaphthalen-2-yl)methanamine) 関連製品
- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)
- 875459-56-6(2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate)
- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)
- 886152-07-4(N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-methoxyphenoxy)acetamide)
- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)
- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)
- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)
- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)